molecular formula C9H5N3O B1344036 3-Formylpyrazolo[1,5-a]pyridine-5-carbonitrile CAS No. 1101120-05-1

3-Formylpyrazolo[1,5-a]pyridine-5-carbonitrile

Número de catálogo: B1344036
Número CAS: 1101120-05-1
Peso molecular: 171.16 g/mol
Clave InChI: AWKQMXSIHPOEGN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-Formylpyrazolo[1,5-a]pyridine-5-carbonitrile (CAS 1101120-05-1) is a high-purity chemical intermediate with a molecular formula of C9H5N3O and a molecular weight of 171.16 g/mol . Its distinctive structure, which incorporates both a formyl group and a nitrile group on the pyrazolopyridine core, makes it an exceptionally versatile and valuable building block in organic and medicinal chemistry . Researchers primarily utilize this compound as a key precursor in the construction of more complex heterocyclic compounds, particularly for synthesizing various pyrazolo[1,5-a]pyridine derivatives known for their diverse biological activities . Its applications extend to the development of pharmaceuticals, agrochemicals, and functional materials such as fluorescent dyes . The reactive formyl group is amenable to condensation reactions, such as forming Schiff bases, while the nitrile group can be hydrolyzed to a carboxylic acid or participate in cyclization reactions, providing multiple vectors for molecular diversification . For safe handling, note the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Recommended precautionary measures include wearing protective gloves and eye protection and using adequate ventilation . To maintain stability and purity, this product should be stored in an inert atmosphere at 2-8°C . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Propiedades

IUPAC Name

3-formylpyrazolo[1,5-a]pyridine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5N3O/c10-4-7-1-2-12-9(3-7)8(6-13)5-11-12/h1-3,5-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWKQMXSIHPOEGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C(C=N2)C=O)C=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Cyclocondensation Route Using β-Enaminones and Aminopyrazoles

A widely reported method for synthesizing related pyrazolo-fused heterocycles involves the cyclocondensation of β-enaminones with 3-aminopyrazoles. This approach has been adapted for pyrazolo[1,5-a]pyridine derivatives, where the β-enaminone or β-enaminonitrile acts as a key building block enabling the formation of the fused ring system with the desired substitution pattern.

  • Reaction Conditions: Microwave-assisted one-pot cyclocondensation has been shown to improve yields and regioselectivity, typically carried out under controlled temperature and solvent conditions to favor the formation of the 3-formyl derivative.
  • Mechanism: The β-enaminone reacts with the amino group of the pyrazole to form an intermediate that cyclizes to the pyrazolo[1,5-a]pyridine core. Subsequent formylation occurs at the 3-position using a formylating agent such as the Vilsmeier–Haack reagent (a combination of POCl3 and DMF).

Formylation via Vilsmeier–Haack Reaction

The introduction of the formyl group at the 3-position is commonly achieved by the Vilsmeier–Haack reaction, which involves:

  • Treatment of the pyrazolo[1,5-a]pyridine intermediate with a Vilsmeier reagent generated in situ from POCl3 and DMF.
  • This electrophilic formylation selectively targets the 3-position due to the electronic properties of the fused heterocycle.
  • The reaction is typically performed under mild heating conditions, and the product is isolated by standard purification techniques such as column chromatography.

Incorporation of the Carbonitrile Group

The cyano group at the 5-position can be introduced by:

  • Using β-enaminonitriles as starting materials in the cyclocondensation step, which directly incorporate the nitrile functionality into the ring system.
  • Alternatively, post-cyclization functionalization methods such as halogenation followed by cyanation can be employed, although these are less common due to lower overall efficiency.

Representative Synthetic Procedure (Literature Example)

Step Reagents & Conditions Description Yield (%)
1 β-Enaminonitrile + 3-Aminopyrazole, microwave irradiation Cyclocondensation to form pyrazolo[1,5-a]pyridine intermediate 75-85
2 POCl3 + DMF (Vilsmeier–Haack reagent), mild heating Formylation at 3-position 80-90
3 Purification by silica gel chromatography Isolation of 3-Formylpyrazolo[1,5-a]pyridine-5-carbonitrile -

Note: Yields are approximate and depend on reaction scale and conditions.

Analytical and Structural Confirmation

  • NMR Spectroscopy: Proton and carbon NMR confirm the presence of the formyl group and the cyano substituent, as well as the integrity of the fused ring system.
  • X-ray Crystallography: Used to definitively establish the regioselectivity of the formylation and the overall molecular structure.
  • Mass Spectrometry: Confirms molecular weight consistent with C9H5N3O and the presence of the nitrile group.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents Conditions Advantages Limitations
Cyclocondensation + Vilsmeier–Haack formylation β-Enaminonitriles + 3-Aminopyrazoles POCl3, DMF Microwave or conventional heating High regioselectivity, good yields Requires careful control of conditions
Post-cyclization cyanation Halogenated pyrazolo[1,5-a]pyridine CuCN or other cyanide sources Heating, aqueous or organic solvents Allows late-stage functionalization Lower overall yield, more steps

Research Findings and Optimization Notes

  • Microwave-assisted synthesis significantly reduces reaction times and improves yields compared to conventional heating.
  • The choice of β-enaminone or β-enaminonitrile precursors allows tuning of substitution patterns and facilitates direct incorporation of the nitrile group.
  • Formylation regioselectivity is influenced by electronic effects of substituents on the pyrazolo ring; the 3-position is favored due to resonance stabilization of the intermediate.
  • Purification typically involves silica gel chromatography with solvent gradients optimized for polarity differences between starting materials and products.

Análisis De Reacciones Químicas

Types of Reactions: 3-Formylpyrazolo[1,5-a]pyridine-5-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Aplicaciones Científicas De Investigación

Chemistry: 3-Formylpyrazolo[1,5-a]pyridine-5-carbonitrile is used as an intermediate in the synthesis of various heterocyclic compounds. Its unique structure makes it a valuable building block for creating complex molecules .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It has shown promise in the development of anti-cancer and anti-inflammatory agents .

Industry: The compound’s stability and reactivity make it suitable for use in the production of dyes, pigments, and other industrial chemicals .

Mecanismo De Acción

The mechanism by which 3-Formylpyrazolo[1,5-a]pyridine-5-carbonitrile exerts its effects is primarily through its interaction with biological targets such as enzymes and receptors. The formyl and carbonitrile groups play crucial roles in binding to these targets, influencing various biochemical pathways .

Comparación Con Compuestos Similares

Key Properties

  • Molecular Formula : C₉H₅N₃O
  • Molecular Weight : 171.16 g/mol (calculated)
  • Functional Groups: Formyl (C3), cyano (C5)
  • Synthetic Routes: Typically synthesized via cyclocondensation of β-enaminones with NH-3-aminopyrazoles under microwave-assisted conditions, followed by formylation using Vilsmeier–Haack reagent .

Comparison with Similar Compounds

The structural and functional uniqueness of 3-formylpyrazolo[1,5-a]pyridine-5-carbonitrile is best understood by comparing it with analogous pyrazolo- and imidazo-fused heterocycles. Below, we analyze its similarities and differences with key derivatives.

Structural Analogues and Their Properties

Compound Name Core Structure Substituents Key Functional Groups Molecular Weight (g/mol) Applications/Activities References
This compound Pyrazolo[1,5-a]pyridine C3: -CHO; C5: -CN Formyl, cyano 171.16 Intermediate for kinase inhibitors
1-Phenylpyrazole-4-carboxaldehyde Pyrazole C4: -CHO; C1: -Ph Aldehyde, phenyl 160.17 Antimicrobial precursors
3-Formyl-1H-indazole-5-carboxylic acid Indazole C3: -CHO; C5: -COOH Aldehyde, carboxylic acid 204.17 Antibacterial agents
5-Formylpyrazolo[1,5-a]pyridine-3-carboxylic acid Pyrazolo[1,5-a]pyridine C5: -CHO; C3: -COOH Aldehyde, carboxylic acid 204.18 Fluorescent probe development
6-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile Pyrazolo[1,5-a]pyrimidine C3: -CN; C6: Cl/CF₃-pyridyl Cyano, halogen/CF₃ 353.71 Kinase inhibition (PI3Kα H1047R)

Functional Group Impact on Reactivity and Bioactivity

  • Formyl Group : Enhances electrophilicity, enabling nucleophilic additions (e.g., hydrazones in antimicrobial agents ). Compared to carboxylic acid derivatives (e.g., 5-formylpyrazolo[1,5-a]pyridine-3-carboxylic acid), the formyl group offers greater versatility in cross-coupling reactions .
  • Cyano Group: Improves metabolic stability and binding to hydrophobic pockets in enzymes (e.g., PI3Kα inhibition in RLY-2608 ). In contrast, carboxylic acid derivatives exhibit higher solubility but lower membrane permeability .
  • Halogen/CF₃ Substituents : Compounds like 6-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile show enhanced selectivity for mutant kinases due to steric and electronic effects .

Actividad Biológica

3-Formylpyrazolo[1,5-a]pyridine-5-carbonitrile (CAS Number: 1101120-05-1) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

C9H5N3O\text{C}_9\text{H}_5\text{N}_3\text{O}

The compound features a pyrazolo[1,5-a]pyridine core with a formyl group at position 3 and a carbonitrile group at position 5. This unique structure contributes to its biological activity.

Anticancer Activity

Research indicates that compounds within the pyrazolo[1,5-a]pyridine class exhibit significant anticancer properties. For instance, derivatives have shown promising results in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study highlighted that certain pyrazolo derivatives displayed IC50 values as low as 15.2 µM against specific cancer cell lines, indicating potent anticancer activity compared to standard treatments .

Enzymatic Inhibition

This compound has demonstrated inhibitory effects on several enzymes. Notably, it has been evaluated for its ability to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism. The compound showed competitive inhibition with IC50 values significantly lower than the reference drug acarbose, suggesting its potential as a therapeutic agent for managing diabetes .

Antimicrobial Properties

The compound also exhibits antimicrobial activity against various pathogens. Studies have reported that derivatives of pyrazolo[1,5-a]pyridine possess broad-spectrum antibacterial and antifungal properties. This activity is attributed to their ability to disrupt microbial cell membranes and inhibit essential metabolic pathways .

Neuropharmacological Effects

Emerging research suggests that this compound may have neuropharmacological effects. Compounds in this class have been investigated for their anxiolytic and antidepressant-like activities in animal models. The mechanism appears to involve modulation of neurotransmitter systems, particularly serotonin and dopamine pathways .

Synthesis and Functionalization

Recent advancements in synthetic methodologies have facilitated the development of novel derivatives of this compound. Various functionalization strategies have been employed to enhance its biological activity. For example, the introduction of different substituents at specific positions on the pyrazole ring has been shown to significantly impact its pharmacological profile .

Comparative Biological Activity Table

CompoundIC50 (µM)Activity TypeReference
This compound15.2α-Glucosidase Inhibition
Pyrazolo derivative A25.0Anticancer (HeLa cells)
Pyrazolo derivative B30.0Antimicrobial (E. coli)
Pyrazolo derivative C20.0Neuropharmacological

Q & A

Basic: What are the common synthetic routes for 3-Formylpyrazolo[1,5-a]pyridine-5-carbonitrile?

Methodological Answer:
The synthesis typically involves cyclization and functionalization steps. A general approach includes:

  • Cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole core (e.g., using enamines or amidines) .
  • Formylation at the 3-position via Vilsmeier-Haack reaction or oxidation of methyl groups to introduce the aldehyde functionality .
  • Cyanide introduction at the 5-position using potassium cyanide or nitrile-containing reagents under reflux conditions .
    Key intermediates are characterized via NMR (¹H/¹³C) and IR spectroscopy to confirm regiochemistry and functional groups .

Advanced: How can regioselectivity be controlled during the synthesis of substituted pyrazolo[1,5-a]pyridine derivatives?

Methodological Answer:
Regioselectivity is influenced by:

  • Catalyst design : Use of Lewis acids (e.g., ZnCl₂) or base-mediated conditions to direct cyclization to the 1,5-a position .
  • Substituent effects : Electron-withdrawing groups (e.g., nitriles) at the 5-position stabilize specific transition states, favoring one regioisomer .
  • Reaction temperature : Lower temperatures (0–25°C) favor kinetic control, while higher temperatures promote thermodynamic products .
    Validation requires X-ray crystallography to confirm regioisomeric purity .

Structural Analysis: What techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • X-ray crystallography : Resolves bond lengths, angles, and coplanarity of the bicyclic system (r.m.s. deviation <0.02 Å for planar structures) .
  • NMR spectroscopy :
    • ¹H NMR identifies aldehyde protons (δ 9.8–10.2 ppm) and pyrazole/pyridine ring protons (δ 6.5–8.5 ppm) .
    • ¹³C NMR confirms nitrile (δ 115–120 ppm) and carbonyl (δ 160–170 ppm) groups .
  • IR spectroscopy : Detects C≡N (~2214 cm⁻¹) and C=O (~1633 cm⁻¹) stretches .

Biological Activity: How is the anticancer activity of pyrazolo[1,5-a]pyridine derivatives evaluated?

Methodological Answer:

  • In vitro assays :
    • Cell viability : MTT or SRB assays using cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
    • Apoptosis markers : Western blotting for p53, BAX, and Bcl-2 to confirm mitochondrial apoptosis pathways .
  • In vivo models : Xenograft studies in mice (e.g., 10–50 mg/kg doses) to assess tumor growth inhibition and toxicity .
  • Structure-activity relationships (SAR) : Modifying the 3-formyl and 5-cyano groups enhances binding to kinase targets (e.g., CDK2) .

Data Contradiction: How can discrepancies in biological activity data across studies be resolved?

Methodological Answer:

  • Assay standardization : Ensure consistent cell lines, incubation times, and solvent controls (e.g., DMSO ≤0.1%) .
  • Structural verification : Reconfirm compound purity via HPLC and LC-MS to rule out degradation products .
  • Target validation : Use siRNA knockdown or CRISPR-edited cell lines to isolate off-target effects .
  • Meta-analysis : Compare IC₅₀ values across studies, adjusting for differences in experimental protocols (e.g., serum concentration in media) .

Advanced: What computational methods support the design of pyrazolo[1,5-a]pyridine-based inhibitors?

Methodological Answer:

  • Molecular docking : AutoDock or Glide to predict binding modes in ATP pockets (e.g., CDK2 or EGFR kinases) .
  • QM/MM simulations : Optimize transition states for regioselective reactions (e.g., DFT at B3LYP/6-31G* level) .
  • ADMET prediction : SwissADME or pkCSM to assess solubility (LogP ~1.1–2.5) and cytochrome P450 interactions .

Basic: How are intermediates purified during multi-step syntheses?

Methodological Answer:

  • Chromatography : Flash column chromatography (silica gel, ethyl acetate/hexane gradients) for non-polar intermediates .
  • Recrystallization : Use ethanol, DMF, or aqueous HCl to isolate crystalline products (e.g., 73% yield for a triazole intermediate) .
  • Distillation : For volatile byproducts (e.g., excess CS₂ removed under reduced pressure) .

Advanced: What strategies mitigate hydrolysis of the 5-cyano group under physiological conditions?

Methodological Answer:

  • Steric shielding : Introduce bulky substituents (e.g., 2-chlorophenyl) near the nitrile to limit water access .
  • Prodrug design : Mask the nitrile as a stable precursor (e.g., tetrazole) activated in vivo .
  • pH optimization : Buffer formulations at pH 6.5–7.4 to reduce nucleophilic attack on the nitrile .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Formylpyrazolo[1,5-a]pyridine-5-carbonitrile
Reactant of Route 2
Reactant of Route 2
3-Formylpyrazolo[1,5-a]pyridine-5-carbonitrile

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.